Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate
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Description
Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate is a synthetic compound that is used in a variety of scientific applications. It is a versatile molecule that can be used for a range of purposes, from synthesizing other compounds to studying biochemical and physiological effects.
Scientific Research Applications
Peptide Synthesis and Solid-Phase Peptide Chemistry
Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate is commonly used as a protected amino acid derivative in peptide synthesis. Its tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino function during peptide chain elongation. Researchers employ this compound to build complex peptides on solid-phase supports, enabling the creation of custom-designed peptides for drug discovery, biochemical studies, and protein engineering .
Drug Development and Medicinal Chemistry
The compound’s unique structure makes it valuable in drug development. Medicinal chemists use it as a building block to design novel drug candidates. By modifying the side chain or incorporating it into peptide-based drugs, researchers can enhance bioavailability, stability, and target specificity. Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate contributes to the creation of potential therapeutics for various diseases .
Protein Engineering and Bioconjugation
Researchers utilize this compound to introduce specific amino acids into proteins or peptides. It allows site-specific modification, such as attaching fluorescent probes, affinity tags, or other functional groups. The resulting bioconjugates find applications in proteomics, diagnostics, and targeted drug delivery systems .
Chemical Biology and Enzyme Inhibition Studies
Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate can serve as a substrate or inhibitor in enzyme assays. By incorporating it into enzyme substrates, scientists study enzyme kinetics, substrate specificity, and inhibition mechanisms. This knowledge aids in drug design and understanding biological processes .
Materials Science and Surface Modification
The compound’s functional groups allow it to participate in surface modification reactions. Researchers use it to functionalize nanoparticles, surfaces, or polymers. These modified materials find applications in drug delivery carriers, biosensors, and tissue engineering scaffolds .
Chiral Synthesis and Asymmetric Catalysis
The chiral center in Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate makes it valuable for asymmetric synthesis. Chemists exploit its stereochemistry to create enantiomerically pure compounds. It serves as a precursor for chiral ligands and catalysts used in asymmetric transformations .
properties
IUPAC Name |
benzyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-15(21)11-20(10-14)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECQHMKXNXZRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-((tert-butoxycarbonyl)amino)-5-hydroxypiperidine-1-carboxylate |
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